
5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole, also known as PIT, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. PIT is a heterocyclic compound that contains a thiomethyl group, an oxadiazole ring, and an imidazole ring.
Applications De Recherche Scientifique
Corrosion Inhibition
One application of 1,3,4-oxadiazole derivatives includes their use as corrosion inhibitors for metals in acidic environments. Research indicates that these compounds can form protective layers on metal surfaces, thereby preventing corrosion. Their effectiveness is attributed to both physical and chemical adsorption mechanisms on the metal surface, which has been validated through gravimetric, electrochemical, and surface analysis techniques (P. Ammal, M. Prajila, A. Joseph, 2018).
Antimicrobial and Antifungal Applications
Another significant application involves their antimicrobial and antifungal properties. For instance, novel quaternary ammonium salts derived from 5-phenyl-1,3,4-oxadiazole-2-thiol analogues have shown potent effects against a range of pathogens including S. aureus, E. coli, and several fungal species, presenting a potential avenue for developing new antimicrobial agents (Xianrui Xie et al., 2017).
Anti-Diabetic and Anti-Cancer Agents
Moreover, the synthesis of hybrid molecules combining thiazolidinediones and 1,3,4-oxadiazoles has led to compounds with promising α-amylase and α-glucosidase inhibitory activity, indicating potential for anti-diabetic drug development. These compounds have shown efficacy in in vivo studies as well, lowering glucose levels in Drosophila models of diabetes (Mahendra Gowdru Srinivasa et al., 2023). Additionally, certain 1,3,4-oxadiazole derivatives have been investigated for their anticancer properties, including their role as apoptosis inducers through the targeting of specific cellular proteins, offering a route to novel anticancer therapies (Han-Zhong Zhang et al., 2005).
Optical Properties and Material Science
1,3,4-Oxadiazole derivatives containing an imidazole unit have also been synthesized and characterized for their optical properties, which are of interest in materials science for potential applications in organic electronics and photonics. The optical behavior of these compounds has been extensively studied, revealing their potential for use in the design of new materials with specific photophysical properties (Yuncheng Yan, Wen-long Pan, Huacan Song, 2010).
Mécanisme D'action
Target of Action
The compound contains an imidazole ring, which is a key component in many biologically active molecules
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. Imidazole derivatives can act as inhibitors, activators, or modulators of their targets, depending on the specific interactions between the compound and the target .
Biochemical Pathways
Imidazole derivatives are involved in a variety of biochemical pathways due to their wide range of biological activities . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. Imidazole derivatives have diverse ADME properties
Propriétés
IUPAC Name |
3-(3-methylphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-14-6-5-7-15(12-14)18-21-17(24-22-18)13-25-19-20-10-11-23(19)16-8-3-2-4-9-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWBPVKRGLHNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC=CN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2712563.png)


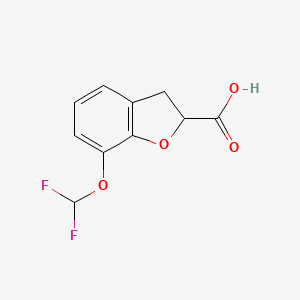
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2712573.png)
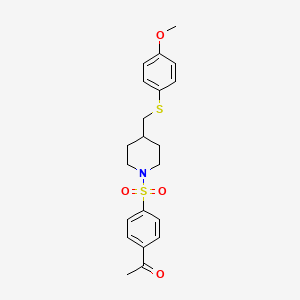

![4-butyl-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2712577.png)
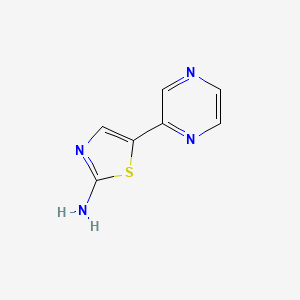
![Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2712579.png)
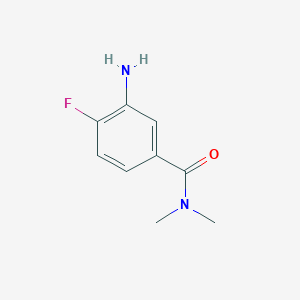
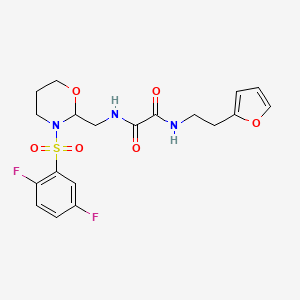
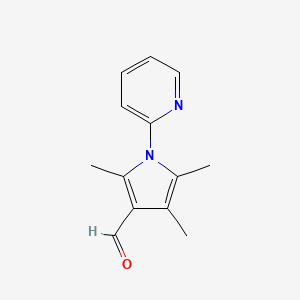
![[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2712586.png)